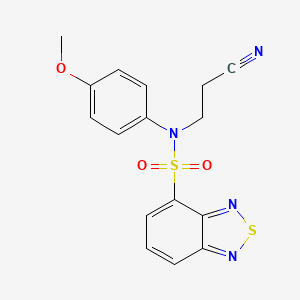
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide (CEMT) is an organic compound that has been studied for its potential applications in scientific research. CEMT is a member of the benzothiadiazole (BTD) family and has been found to have a wide range of biochemical and physiological effects.
作用机制
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a nitric oxide (NO) donor and it is believed that its mechanism of action is related to its ability to release NO. NO is known to have a wide range of effects on cells, including the regulation of cell growth and cell death. It is also believed that NO can interact with other molecules and proteins, which can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells and to regulate cell growth in normal cells. It has also been found to inhibit the production of reactive oxygen species (ROS) and to reduce inflammation. In addition, N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been found to have anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize and it is stable under a variety of conditions. In addition, N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is non-toxic and has a wide range of biochemical and physiological effects. However, N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has some limitations. It is not very soluble in water and it is not very stable in the presence of light or oxygen.
未来方向
There are a number of potential future directions for N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide research. N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide could be used to study the role of NO in the regulation of cell growth and cell death. It could also be used to study the mechanism of action of drugs and to develop new drugs. In addition, N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide could be used to study the structure and function of proteins and to study the mechanism of action of other compounds. Finally, N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide could be used to develop new methods of treating diseases such as cancer and inflammation.
合成方法
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzene-1-sulfonyl chloride and 2-cyanoethanol, which produces N-(2-cyanoethyl)-4-methoxyphenyl sulfonamide. The second step involves the reaction of the sulfonamide with 2,1,3-benzothiadiazole-4-sulfonyl chloride, which produces the final product, N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide.
科学研究应用
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been studied for its potential applications in scientific research. It has been used to study the role of nitric oxide (NO) in the regulation of cell growth and cell death. It has also been used as a fluorescent probe to study the structure and function of proteins and to study the mechanism of action of drugs.
属性
IUPAC Name |
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-23-13-8-6-12(7-9-13)20(11-3-10-17)25(21,22)15-5-2-4-14-16(15)19-24-18-14/h2,4-9H,3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAPQZFEYIAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365405 |
Source


|
| Record name | N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
CAS RN |
5175-50-8 |
Source


|
| Record name | N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-hydroxyethyl)amino]-1-[5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6507957.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6507965.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)
![3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B6508006.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide](/img/structure/B6508010.png)
![1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B6508015.png)
![4-benzoyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6508019.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508035.png)
![2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508039.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6508047.png)
![6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6508055.png)
